Ethyl (3R)-3-acetamidobutanoate

Description

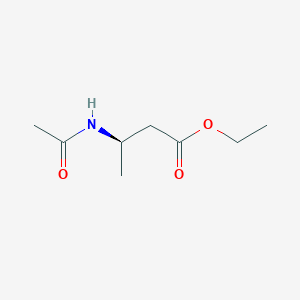

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-3-acetamidobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGFASTXESCOHX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462233 | |

| Record name | CTK4D9680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187989-67-9 | |

| Record name | CTK4D9680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-ethyl-3-acetamidobutanoate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

(R)-ethyl-3-acetamidobutanoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex, optically active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

The physical and chemical properties of (R)-ethyl-3-acetamidobutanoate are crucial for its application in synthesis and for its characterization. Below is a summary of available data.

| Property | Value | Reference |

| CAS Number | 187989-67-9 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Specific Rotation | - | - |

| Solubility | - | - |

Synthesis of (R)-ethyl-3-acetamidobutanoate

The synthesis of (R)-ethyl-3-acetamidobutanoate can be approached as a two-step process starting from the readily available precursor, ethyl acetoacetate. The first step involves the asymmetric reduction of the keto group to form the chiral intermediate, (R)-ethyl-3-hydroxybutanoate. The second key step is the N-acetylation of the corresponding amine. While a direct, complete experimental protocol for the entire synthesis was not found in the literature search, this guide provides detailed protocols for each critical transformation based on established methodologies for similar substrates.

Step 1: Asymmetric Synthesis of (R)-ethyl-3-hydroxybutanoate

A common and efficient method for the enantioselective synthesis of chiral β-hydroxy esters is the biocatalytic reduction of the corresponding β-keto ester. The following protocol is adapted from a known procedure for the synthesis of the (S)-enantiomer using baker's yeast, which can be modified to obtain the (R)-enantiomer by selecting a suitable yeast strain or enzyme that provides the opposite stereoselectivity.

Experimental Protocol: Biocatalytic Reduction of Ethyl Acetoacetate [2]

-

Preparation of the Fermentation Medium: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, bubble counter, and a stopper, combine 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast. Stir the mixture for 1 hour at approximately 30°C.

-

Substrate Addition: Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate to the fermenting suspension. Continue stirring for another 24 hours at room temperature.

-

Second Feeding: Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture. One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Reaction Monitoring: Continue stirring for 50–60 hours at room temperature. Monitor the reaction's progress by taking small aliquots, extracting with diethyl ether, and analyzing by capillary gas chromatography to confirm the consumption of the starting material.[2]

-

Work-up: Upon completion, add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Wash the filtrate with 200 mL of water, saturate with sodium chloride, and extract with five 500-mL portions of diethyl ether.

-

Purification: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator. The resulting residue is then purified by fractional distillation under reduced pressure to yield the chiral hydroxy ester.

Note: To obtain the (R)-enantiomer, a screening of different yeast strains or the use of a specific reductase enzyme with (R)-selectivity would be necessary.

Step 2: Synthesis of (R)-ethyl-3-aminobutanoate (Hypothetical)

The conversion of the hydroxyl group to an amino group is a critical step. This can be achieved through various synthetic routes, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion of the alcohol to a leaving group (e.g., tosylate or mesylate) and subsequent displacement with an amine source like ammonia or an azide followed by reduction.

Step 3: N-Acetylation of (R)-ethyl-3-aminobutanoate

The final step is the N-acetylation of the amino group. This is a standard transformation that can be readily achieved using acetic anhydride or acetyl chloride.

Experimental Protocol: N-Acetylation of a Primary Amine

-

Reaction Setup: Dissolve the primary amine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the cooled solution. A base, such as triethylamine or pyridine (1.2 equivalents), is often added to scavenge the acetic acid byproduct.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.

Spectroscopic Characterization

While specific spectra for (R)-ethyl-3-acetamidobutanoate were not found, the following are expected characteristic signals based on the analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-CH₃ (acetyl): A sharp singlet around 2.0 ppm.

-

-CH-NH-: A multiplet, with its chemical shift dependent on the solvent and concentration.

-

-CH₂-CO-: Diastereotopic protons appearing as two separate multiplets or a complex multiplet.

-

-O-CH₂-CH₃ (ethyl ester): A quartet around 4.1 ppm.

-

-O-CH₂-CH₃ (ethyl ester): A triplet around 1.2 ppm.

-

-CH(CH₃)-: A doublet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

C=O (amide): A signal in the range of 170-175 ppm.

-

C=O (ester): A signal in the range of 170-175 ppm.

-

-O-CH₂- (ethyl ester): A signal around 60 ppm.

-

-CH-NH-: A signal in the range of 40-50 ppm.

-

-CH₂-CO-: A signal in the range of 40-50 ppm.

-

-CH₃ (acetyl): A signal around 23 ppm.

-

-CH(CH₃)-: A signal in the range of 15-20 ppm.

-

-CH₃ (ethyl ester): A signal around 14 ppm.

IR (Infrared) Spectroscopy:

-

N-H stretch: A band around 3300 cm⁻¹.

-

C=O stretch (amide): A strong band around 1650 cm⁻¹ (Amide I).

-

N-H bend (amide): A band around 1550 cm⁻¹ (Amide II).

-

C=O stretch (ester): A strong band around 1735 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1300-1000 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be expected at m/z = 173.11. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the acetyl group (-COCH₃), and other characteristic fragments.

Applications in Drug Development

(R)-ethyl-3-acetamidobutanoate serves as a valuable chiral intermediate for the synthesis of more complex molecules. Chiral building blocks are essential in modern drug development as the stereochemistry of a drug molecule is critical to its pharmacological activity. The use of enantiomerically pure starting materials like (R)-ethyl-3-acetamidobutanoate ensures the stereochemical integrity of the final active pharmaceutical ingredient (API), which can lead to improved efficacy and reduced side effects.[3]

While specific examples of marketed drugs synthesized directly from (R)-ethyl-3-acetamidobutanoate were not identified in the literature search, its structural motif is present in various biologically active compounds. β-amino acids and their derivatives are known to be components of numerous natural products and pharmaceuticals with a wide range of biological activities.[4]

Signaling Pathways and Biological Relevance

Currently, there is no direct evidence in the reviewed literature linking (R)-ethyl-3-acetamidobutanoate to specific biological signaling pathways. However, the broader class of N-acetylated amino acids and related small molecules are known to play roles in various biological processes. For instance, N-terminal acetylation is a common protein modification that can influence protein stability, folding, and interactions.[5][6] While (R)-ethyl-3-acetamidobutanoate is a small molecule and not a protein, the N-acetyl group can influence its metabolic fate and interactions with biological systems.

The general process of protein acetylation and deacetylation is a key regulatory mechanism in cells, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). This signaling cascade plays a crucial role in the regulation of gene expression.[7]

Caption: Synthetic pathway and application of (R)-ethyl-3-acetamidobutanoate.

Caption: General protein acetylation signaling pathway.

Conclusion

(R)-ethyl-3-acetamidobutanoate is a valuable chiral synthon with significant potential in pharmaceutical development. While detailed physicochemical and biological data are still emerging, the synthetic routes to this compound are based on well-established chemical transformations. Further research into its specific applications and biological interactions will undoubtedly expand its utility in the creation of novel, stereochemically defined therapeutics. This guide serves as a foundational resource for researchers and developers working with this important chiral building block.

References

- 1. (R)-ethyl-3-acetamidobutanoate | CAS No- 187989-67-9 | Simson Pharma Limited [simsonpharma.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ethyl butanoate-d3 - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

Navigating the Procurement and Synthesis of Ethyl (3R)-3-acetamidobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability: A Custom Synthesis Landscape

Direct commercial, off-the-shelf availability of Ethyl (3R)-3-acetamidobutanoate is limited. The primary route for obtaining this compound is through custom synthesis by specialized chemical manufacturing organizations.

Table 1: Identified Custom Synthesis Supplier for this compound

| Supplier | Website | Service Offered | Notes |

| Simson Pharma Limited | simsonpharma.com | Custom Synthesis[1] | Lists this compound specifically for custom synthesis, accompanied by a Certificate of Analysis upon production.[1] |

Beyond this specific listing, numerous companies across North America and Europe offer custom synthesis services and could likely produce this compound upon request. Researchers are advised to contact these organizations with their specific purity and quantity requirements for a quotation.

Table 2: Selected Custom Synthesis Providers in North America and Europe

| Company | Region | Website | Relevant Capabilities |

| Otava Chemicals | North America, Europe | otavachemicals.com | Custom synthesis of organic molecules from milligram to kilogram scale.[2] |

| Biosynth | Europe, Asia, America | biosynth.com | Custom and large-scale chemical manufacturing, including complex organic synthesis.[3] |

| Enamine | Europe | enamine.net | Custom synthesis of a wide variety of organic compounds, including asymmetric synthesis.[4] |

| Tocris Bioscience | Global | tocris.com | Custom synthesis of complex organic molecules, including amino acids and asymmetric synthesis.[5] |

The Synthetic Pathway: Acetylation of a Readily Available Precursor

The most direct and economically viable synthetic route to this compound is the N-acetylation of its corresponding amine precursor, Ethyl (3R)-3-aminobutanoate. This precursor is commercially available from several suppliers.

Table 3: Commercial Suppliers of Ethyl (3R)-3-aminobutanoate and its Hydrochloride Salt

| Product Name | Supplier | CAS No. | Notes |

| (R)-Ethyl 3-aminobutanoate | BLD Pharm | 115880-49-4 | Available for research use.[6] |

| ethyl 3-aminobutanoate | Molport | 5303-65-1 | Available from multiple suppliers on the platform.[7] |

| (R)-Ethyl 3-aminobutanoate hydrochloride | Simson Pharma Limited | 146293-15-4 | Offered as a custom synthesis product.[8] |

| (R)-ethyl 3-aminobutanoate hydrochloride | ChemicalBook | 146293-15-4 | Lists multiple suppliers for this compound.[9] |

| Ethyl 3-aminobutanoate hydrochloride | Biosynth | 102014-64-2 | Available as a building block.[10] |

Table 4: Physicochemical Data for the Precursor, Ethyl (3R)-3-aminobutanoate

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | PubChem[11] |

| Molecular Weight | 131.17 g/mol | PubChem[11] |

| IUPAC Name | ethyl (3R)-3-aminobutanoate | PubChem[11] |

| SMILES | CCOC(=O)C--INVALID-LINK--N | PubChem[11] |

Experimental Protocol: Synthesis of this compound

This protocol describes the N-acetylation of Ethyl (3R)-3-aminobutanoate using acetic anhydride and triethylamine as a base. This method is a standard and effective procedure for the acetylation of primary amines.

Materials and Reagents:

-

Ethyl (3R)-3-aminobutanoate

-

Acetic Anhydride (AczO)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl (3R)-3-aminobutanoate (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

-

Characterization: Characterize the final product by 1H NMR and 13C NMR spectroscopy and compare the data with expected values.

Table 5: Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1H | ~5.8-6.5 | broad singlet | 1H | NH |

| 1H | ~4.2-4.4 | multiplet | 1H | CH-N |

| 1H | ~4.1 | quartet | 2H | O-CH2-CH3 |

| 1H | ~2.4-2.6 | multiplet | 2H | CH2-C=O |

| 1H | ~1.9-2.0 | singlet | 3H | C(=O)-CH3 |

| 1H | ~1.2-1.3 | triplet | 3H | O-CH2-CH3 |

| 1H | ~1.1-1.2 | doublet | 3H | CH-CH3 |

| 13C | ~171-173 | - | - | C=O (ester) |

| 13C | ~169-171 | - | - | C=O (amide) |

| 13C | ~60-62 | - | - | O-CH2 |

| 13C | ~45-48 | - | - | CH-N |

| 13C | ~40-43 | - | - | CH2-C=O |

| 13C | ~22-24 | - | - | C(=O)-CH3 |

| 13C | ~20-22 | - | - | CH-CH3 |

| 13C | ~13-15 | - | - | O-CH2-CH3 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Visualizing the Workflow and Synthesis

To aid in the planning and execution of procuring and synthesizing this compound, the following diagrams illustrate the key logical flows.

Caption: Procurement workflow for a custom-synthesized chemical.

Caption: Synthetic route to this compound.

References

- 1. (R)-ethyl-3-acetamidobutanoate | CAS No- 187989-67-9 | Simson Pharma Limited [simsonpharma.com]

- 2. Custom Synthesis [otavachemicals.com]

- 3. Bulk and Custom Chemicals, Pharmaceutical & Diagnostic Products | Biosynth [biosynth.com]

- 4. Custom Synthesis - Enamine [enamine.net]

- 5. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 6. 115880-49-4|(R)-Ethyl 3-aminobutanoate|BLD Pharm [bldpharm.com]

- 7. ethyl 3-aminobutanoate | 5303-65-1; 626-34-6 | Buy Now [molport.com]

- 8. (R)-Ethyl 3-aminobutanoate hydrochloride | CAS No- 146293-15-4 | Simson Pharma Limited [simsonpharma.com]

- 9. (R)-ethyl 3-aminobutanoate hydrochloride | 146293-15-4 [chemicalbook.com]

- 10. Ethyl 3-aminobutanoate hydrochloride | 102014-64-2 | CEA01464 [biosynth.com]

- 11. Ethyl (3R)-3-aminobutanoate | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl (3R)-3-acetamidobutanoate CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (3R)-3-acetamidobutanoate is a chiral ester of significant interest in synthetic organic chemistry and potential applications in drug development. Its structure, featuring a stereocenter and an acetamido group, makes it a valuable building block for the synthesis of more complex chiral molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identifiers, and presents detailed experimental protocols for the synthesis of analogous compounds due to the limited publicly available data on this specific molecule. Furthermore, this document outlines a potential synthetic pathway and a conceptual workflow for its application in drug delivery, visualized through Graphviz diagrams.

Chemical Identifiers and Properties

Precise identification of a chemical compound is critical for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 187989-67-9 | [1] |

| Molecular Formula | C8H15NO3 | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | Ethyl (3R)-3-(acetylamino)butanoate | |

| Synonyms | (R)-ethyl-3-acetamidobutanoate, (3R)-3-(acetylamino)-Butanoic acid ethyl ester, Butanoic acid, 3-(acetylamino)-, ethyl ester, (3R)- | [1] |

Synthesis of Chiral β-Acetamido Esters: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, methods for the synthesis of structurally similar chiral β-acetamido ketones and esters can provide valuable guidance. Below are representative protocols for analogous compounds.

Asymmetric Synthesis of Chiral β-Iodo Baylis-Hillman Esters (Analogous Chiral Ester Synthesis)

This method demonstrates an approach to establishing a stereocenter in a related ester system.

Methodology: A tandem asymmetric I-C/C-C formation reaction can be employed. The reaction is carried out by the slow addition of diethylaluminum iodide to a mixture of an aldehyde and an α,β-acetylenic menthyl ester in dichloromethane at -23 °C. This approach has shown excellent geometric selectivity and promising diastereoselectivity.[2]

Key Parameters:

-

Reagents: Diethylaluminum iodide, aldehyde, α,β-acetylenic menthyl ester

-

Solvent: Dichloromethane

-

Temperature: -23 °C

-

Outcome: High yields (up to 91%) of chiral β-iodo Baylis-Hillman hydroxy esters.[2]

One-Pot Synthesis of β-Acetamido Ketones (Analogous β-Acetamido Carbonyl Compound Synthesis)

This protocol describes a multicomponent reaction to form β-acetamido ketones, which are structurally related to the target molecule.

Methodology: A one-pot condensation reaction of an aldehyde, an acetophenone, acetyl chloride, and acetonitrile is carried out in the presence of boric acid as a solid heterogeneous catalyst at room temperature.[3]

Key Parameters:

-

Catalyst: Boric acid

-

Reactants: Aldehyde, acetophenone, acetyl chloride, acetonitrile

-

Conditions: Room temperature

-

Advantages: This method is highlighted for its use of a green catalyst, mild reaction conditions, simple procedure, and good-to-excellent yields.[3]

Potential Applications in Drug Development

While direct pharmacological data for this compound is scarce, the broader class of poly(β-amino esters) (PBAEs) has been extensively investigated for drug delivery applications. The structural motifs within this compound suggest its potential as a monomer or building block for the synthesis of novel PBAEs.

PBAEs are attractive for drug delivery due to their:

-

Biocompatibility and Biodegradability: The ester linkages are susceptible to hydrolysis under physiological conditions, leading to non-toxic degradation products.

-

pH-Responsiveness: The tertiary amines in the polymer backbone can be protonated at lower pH, leading to a "proton sponge" effect that can facilitate endosomal escape of therapeutic payloads.

-

Tunable Properties: The physical and chemical properties of PBAEs can be readily modified by changing the monomers used in their synthesis.

PBAEs have been successfully used to formulate nanoparticles for the delivery of nucleic acids (gene delivery) and small molecule drugs. For instance, PBAE-coated emulsions have been developed for the targeted delivery of NSAIDs to cartilage for the treatment of osteoarthritis.

Visualizations

Conceptual Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound, starting from the corresponding β-amino ester.

Caption: Conceptual synthetic pathway for this compound.

Experimental Workflow for Chiral Ester Synthesis

This diagram outlines a general workflow for the synthesis and analysis of a chiral ester, adaptable for this compound.

Caption: General experimental workflow for chiral ester synthesis.

References

- 1. (R)-ethyl-3-acetamidobutanoate | CAS No- 187989-67-9 | Simson Pharma Limited [simsonpharma.com]

- 2. First asymmetric synthesis of chiral beta-iodo Baylis-Hillman esters via tandem 1,4-conjugate addition/carbonyl coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of β-Acetamido Ketones Using Boric Acid at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl (3R)-3-acetamidobutanoate: Safety and Handling for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl (3R)-3-acetamidobutanoate (CAS No. 187989-67-9), a key chiral building block in pharmaceutical synthesis. The following sections detail its chemical properties, hazard information, handling procedures, and a representative experimental workflow.

Chemical and Physical Properties

This compound is a chiral ester with the molecular formula C8H15NO3.[1] Its structure is foundational for the asymmetric synthesis of various pharmaceutical compounds. While a comprehensive, officially registered Safety Data Sheet (SDS) for this specific compound is not widely available, data from suppliers and chemical databases, along with information from structurally similar compounds, provide a solid basis for safe handling.

| Property | Value | Source |

| CAS Number | 187989-67-9 | [1] |

| Molecular Formula | C8H15NO3 | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Synonyms | (R)-ethyl-3-acetamidobutanoate, Butanoic acid, 3-(acetylamino)-, ethyl ester, (3R)- | [1] |

Note: Some physical properties like boiling point, melting point, and flash point are not available in the public domain for this specific compound. Researchers should handle it with the precautions outlined for similar chemicals.

Hazard Identification and Safety Precautions

Based on the safety data for structurally related compounds such as ethyl acetamidocyanoacetate, the primary hazards associated with this compound are expected to be:

-

Harmful if swallowed. [2]

-

Causes skin irritation. [2]

-

Causes serious eye irritation. [2]

-

May cause respiratory irritation. [2]

Signal Word: Warning[2]

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell.[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate. |

Hazard and Precaution Logical Flow

Caption: Logical flow from hazard identification to handling and emergency response.

Experimental Protocols: Asymmetric Synthesis

This compound serves as a valuable chiral precursor in the synthesis of more complex molecules, such as intermediates for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[3][4][5][6][7] The following is a representative, generalized protocol for its use in the synthesis of a beta-amino acid derivative, a key structural motif in many pharmaceuticals.

Objective: To synthesize a chiral beta-amino acid derivative via the hydrolysis and subsequent modification of this compound.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Water (deionized)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl) for acidification

-

Appropriate reagents for subsequent derivatization (e.g., coupling agents, protecting group reagents)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Saponification of the Ester:

-

Dissolve this compound in a mixture of water and a co-solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of a base (e.g., LiOH or NaOH) to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

-

Acidification and Extraction:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Carefully acidify the reaction mixture to a pH of approximately 3-4 using a dilute solution of HCl.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4).

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (3R)-3-acetamidobutanoic acid.

-

-

Purification and Further Derivatization:

-

Purify the crude product by recrystallization or column chromatography.

-

The resulting chiral acid can then be used in subsequent steps, such as amide coupling reactions to form more complex drug intermediates.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the hydrolysis of this compound.

Signaling Pathways and Biological Context

Currently, there is no publicly available information to suggest that this compound directly participates in or modulates specific signaling pathways. Its primary role in a drug development context is as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs). The biological activity and the signaling pathways affected would be characteristic of the final drug molecule synthesized using this precursor, such as Sitagliptin, which targets the DPP-4 enzyme.

This technical guide is intended for use by qualified professionals and should be supplemented with in-house safety assessments and standard laboratory operating procedures.

References

- 1. (R)-ethyl-3-acetamidobutanoate | CAS No- 187989-67-9 | Simson Pharma Limited [simsonpharma.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of Chiral β-Amino Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino acids are crucial building blocks in the development of pharmaceuticals and other bioactive molecules. Their incorporation into peptides can induce stable secondary structures, and their derivatives exhibit a wide range of biological activities. The stereochemistry at the β-carbon is often critical for biological function, making enantioselective synthesis a key challenge and an area of intense research. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral β-amino acid derivatives, focusing on widely used and effective methodologies.

I. Asymmetric Hydrogenation of Enamines

Asymmetric hydrogenation of enamines is a powerful and atom-economical method for the synthesis of chiral β-amino acids. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed as catalysts, achieving high enantioselectivities and yields.

A. Rh-Catalyzed Asymmetric Hydrogenation of Unprotected Enamines

This protocol describes the direct asymmetric hydrogenation of β-enamino esters, which avoids the need for protection and deprotection steps of the amino group.

Experimental Workflow:

Application Notes and Protocols for the Enzymatic Resolution of Optically Pure β-Hydroxy Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure β-hydroxy esters are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Their versatile functionality allows for their conversion into various valuable molecules, including β-lactams, pheromones, and key intermediates for blockbuster drugs.[1][2][3] Enzymatic methods, particularly kinetic resolution and asymmetric reduction, have emerged as powerful tools for the production of these enantiomerically pure compounds due to their high selectivity, mild reaction conditions, and environmental compatibility.[4] This document provides detailed application notes and experimental protocols for the enzymatic resolution of β-hydroxy esters, targeting researchers and professionals in the field of drug development and organic synthesis.

Significance in Drug Development

Enantiomerically pure β-hydroxy esters are precursors to a variety of important pharmaceuticals. For instance, they are key intermediates in the synthesis of norepinephrine and serotonin reuptake inhibitors, a class of drugs used to treat depression and other neurological disorders.[1][2][3] Notable examples include:

-

Fluoxetine (Prozac®): The (S)-enantiomer is the more active form of this widely prescribed antidepressant.[3]

-

Tomoxetine: Used for the treatment of attention deficit hyperactivity disorder (ADHD).[2]

-

Nisoxetine: A potent and selective norepinephrine reuptake inhibitor.[2]

The stereochemistry of these drugs is critical for their pharmacological activity and to minimize potential side effects associated with the inactive or less active enantiomer. Enzymatic resolutions provide an efficient route to obtain the desired stereoisomer of the β-hydroxy ester precursor, ensuring the enantiopurity of the final active pharmaceutical ingredient (API).

Methods for Enzymatic Production

Two primary enzymatic strategies are employed for the production of optically pure β-hydroxy esters:

-

Kinetic Resolution of Racemic β-Hydroxy Esters: This method utilizes an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of β-hydroxy esters, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases such as Candida antarctica lipase B (CAL-B) are widely used for this purpose due to their broad substrate specificity and high enantioselectivity.[5][6]

-

Asymmetric Reduction of β-Keto Esters: This approach involves the stereoselective reduction of a prochiral β-keto ester to a chiral β-hydroxy ester using a ketoreductase (KRED) or a dehydrogenase.[7] This method can theoretically achieve a 100% yield of the desired enantiomer.

Data Presentation: Quantitative Analysis of Enzymatic Resolutions

The following tables summarize quantitative data from various studies on the enzymatic resolution of β-hydroxy esters, providing a comparative overview of different enzymes, substrates, and reaction conditions.

Table 1: Lipase-Catalyzed Kinetic Resolution of β-Hydroxy Esters

| Enzyme | Substrate | Acyl Donor/Nucleophile | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Candida antarctica Lipase B (CAL-B) | Racemic ethyl 3-hydroxybutyrate | Isopropenyl acetate | Solvent-free | 48 | >99 (for (R)-acetate) | [8] |

| Candida antarctica Lipase B (CAL-B) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Acetic anhydride | tert-Amyl alcohol | ~50 | 99 (for remaining (S)-alcohol) | [3] |

| Pseudomonas cepacia Lipase (PCL) | Racemic Morita-Baylis-Hillman acetate | Water | Phosphate buffer/Toluene | ~50 | 92 (for product) | [9] |

| Candida antarctica Lipase B (CAL-B) | Racemic 1,2,3,4-THQ-propan-2-ols | Ethyl acetate | tBuOMe | >45 | >97 | [10] |

Table 2: Reductase-Catalyzed Asymmetric Reduction of β-Keto Esters

| Enzyme | Substrate | Cofactor Recycling System | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Ketoreductase from Lactobacillus kefir (LkKRED) | Ethyl 3-ketobutyrate | 2-propanol | Ethyl (R)-3-hydroxybutyrate | >99 | >99 | [7] |

| (S)-3-hydroxybutyryl-CoA dehydrogenase from Thermus thermophilus (TtHBDH) | Ethyl 3-ketobutyrate | 2-propanol | Ethyl (S)-3-hydroxybutyrate | >99 | >99 | [7] |

| Carbonyl reductase from Candida magnoliae | Various β-ketoesters | NADPH | Corresponding β-hydroxy esters | - | >96 | [11] |

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxybutyrate

This protocol describes the kinetic resolution of racemic ethyl 3-hydroxybutyrate using immobilized Candida antarctica lipase B (Novozym 435) via acylation.

Materials:

-

Racemic ethyl 3-hydroxybutyrate

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Isopropenyl acetate

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether - TBME)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Reaction vessel with magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Chiral Gas Chromatography (GC) system for e.e. determination

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve racemic ethyl 3-hydroxybutyrate (1.0 eq) in anhydrous TBME.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (typically 5-10% by weight of the substrate).

-

Acylation: Add isopropenyl acetate (0.5-0.6 eq) to the mixture.

-

Incubation: Seal the vessel and place it in a temperature-controlled shaker or water bath set to 30-40 °C. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.

-

Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent, dried, and reused.

-

Workup: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Separate the resulting acetylated product (e.g., ethyl (R)-3-acetoxybutyrate) from the unreacted alcohol (e.g., (S)-ethyl 3-hydroxybutyrate) by silica gel column chromatography.

-

Analysis: Determine the enantiomeric excess of the purified product and the unreacted starting material using chiral GC.

Protocol 2: Asymmetric Reduction of Ethyl Acetoacetate using a Ketoreductase

This protocol outlines the asymmetric reduction of ethyl acetoacetate to optically pure ethyl (R)- or (S)-3-hydroxybutyrate using a ketoreductase with an isopropanol-based cofactor recycling system.

Materials:

-

Ethyl acetoacetate

-

Ketoreductase (e.g., from Lactobacillus kefir for the (R)-enantiomer or from Thermus thermophilus for the (S)-enantiomer)

-

NADP⁺ or NAD⁺

-

Isopropanol

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Reaction vessel with magnetic stirrer

-

pH meter

-

Centrifuge (if using whole cells or cell lysate)

-

Rotary evaporator

-

Chiral Gas Chromatography (GC) system for e.e. determination

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel, prepare a buffered solution (e.g., Tris-HCl, pH 7.0) containing isopropanol (typically 5-10% v/v).

-

Cofactor and Substrate Addition: Add the nicotinamide cofactor (NADP⁺ or NAD⁺) to a final concentration of ~1 mM. Add the substrate, ethyl acetoacetate, to the desired concentration (e.g., 10-50 mM).

-

Enzyme Addition: Add the ketoreductase (as a purified enzyme, cell-free extract, or whole-cell suspension) to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the pH and adjust if necessary. The reaction progress can be followed by GC analysis of the substrate consumption and product formation.

-

Reaction Termination: Once the reaction is complete (typically after 24 hours), terminate it by adding a water-immiscible organic solvent like ethyl acetate. If using whole cells, the cells can be removed by centrifugation before extraction.

-

Extraction: Extract the product into the organic solvent. Repeat the extraction process to maximize recovery.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate the solution using a rotary evaporator.

-

Purification (if necessary): The crude product can be purified by silica gel column chromatography if needed.

-

Analysis: Determine the conversion and enantiomeric excess of the product by chiral GC analysis.

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic β-hydroxy ester.

Synthetic Pathway to a Fluoxetine Precursor

Caption: Synthesis of a key precursor for (S)-Fluoxetine via enzymatic resolution.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects | MDPI [mdpi.com]

- 11. Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl (3R)-3-acetamidobutanoate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl (3R)-3-acetamidobutanoate as a versatile chiral building block in asymmetric synthesis. The focus is on its application in the synthesis of key pharmaceutical intermediates, supported by detailed experimental protocols and workflow visualizations.

Introduction

This compound is a valuable chiral intermediate possessing a stereocenter at the C3 position. The acetamido group serves as a protected amine, which is crucial in multi-step syntheses, preventing unwanted side reactions and allowing for selective transformations at other functional groups. Its ester functionality provides a handle for further modifications, such as reduction or hydrolysis. This combination of features makes it an attractive starting material for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry.

A prime application of this chiral building block is in the synthesis of (R)-3-aminobutanol, a key intermediate for the HIV integrase inhibitor, Dolutegravir.[1][2][3] The stereochemistry of the final active pharmaceutical ingredient (API) is critical for its therapeutic efficacy, and the use of chiral building blocks like this compound ensures the desired stereochemical outcome.

Physicochemical Properties

| Property | Value |

| CAS Number | 187989-67-9 |

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Chirality | (R)-configuration at C3 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, Ethyl (3R)-3-aminobutanoate. This reaction is a standard N-acylation.

Experimental Protocol: Acetylation of Ethyl (3R)-3-aminobutanoate

Materials:

-

Ethyl (3R)-3-aminobutanoate

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or sodium carbonate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve Ethyl (3R)-3-aminobutanoate (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

If using a non-basic solvent like dichloromethane, add a suitable base (1.1-1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

-

Combine the organic layers and wash successively with a dilute acid solution (e.g., 1 M HCl, if a basic catalyst was used), a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | >90% |

| Purity (by NMR/GC) | >95% |

| Enantiomeric Excess (ee) | >99% (assuming starting material is enantiopure) |

Note: The specific reaction conditions, including solvent, base, and temperature, may need to be optimized for scale and specific laboratory conditions.

Application in the Synthesis of (R)-3-Aminobutanol

A significant application of this compound is its use as a protected intermediate in the synthesis of (R)-3-aminobutanol, a crucial component of the anti-HIV drug Dolutegravir.[4][5] The acetamido group protects the amine functionality during the reduction of the ester group to the primary alcohol.

Experimental Workflow:

The overall synthetic strategy involves two key steps:

-

Reduction of the Ester: The ethyl ester group of this compound is reduced to a primary alcohol.

-

Deprotection of the Amine: The acetamido group is hydrolyzed to reveal the free amine, yielding (R)-3-aminobutanol.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chembk.com [chembk.com]

- 3. [PDF] A SIMPLE AND CONVENIENT ROUTE FOR THE SYNTHESIS OF ( R )-3-AMINOBUTANOL , AN INTERMEDIATE FOR THE SYNTHESIS OF DOLUTEGRAVIR Srinivasa | Semantic Scholar [semanticscholar.org]

- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 5. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

Application Note: HPLC Analysis of Ethyl (3R)-3-acetamidobutanoate for Purity Assessment

Introduction

Ethyl (3R)-3-acetamidobutanoate is a chiral ester that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the chemical and enantiomeric purity of this intermediate is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical ingredients and intermediates. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the detection of potential impurities.

Experimental

The method described herein is intended for the analysis of this compound to determine its purity and to separate it from potential process-related impurities and its enantiomer.

Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A.

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

-

Reference Standard: this compound of known purity.

Chromatographic Conditions:

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IA or similar) 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Protocols

1. Standard Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

-

Sonicate for 5 minutes to ensure complete dissolution.

2. Sample Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Sonicate for 5 minutes to ensure complete dissolution.

3. HPLC Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.

-

Perform a blank injection (diluent) to ensure the baseline is stable and free from interfering peaks.

-

Inject the standard solution five times to check for system suitability.

-

Inject the sample solution in duplicate.

-

After the analysis, process the chromatograms using the CDS.

4. Calculation of Purity:

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Result |

| Tailing Factor (T) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 5500 |

| % RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |

| % RSD of Retention Time (n=5) | ≤ 1.0% | 0.3% |

Table 2: Purity Analysis of this compound (Batch No. EAB-20251105)

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 4.5 | 15,000 | 0.15 | Impurity A |

| 2 | 12.8 | 9,850,000 | 99.75 | This compound |

| 3 | 15.2 | 10,000 | 0.10 | Impurity B (Potential enantiomer) |

| Total | 9,875,000 | 100.00 |

Experimental Workflow

Protocol for the Acylation of Ethyl 3-Hydroxybutanoate

Application Note AP-CHEM-2025-01

Abstract

This document provides detailed protocols for the acylation of ethyl 3-hydroxybutanoate, a common synthetic intermediate. The methods described herein utilize two prevalent acylating agents, acetic anhydride and benzoyl chloride, with catalysis by 4-(dimethylamino)pyridine (DMAP) or pyridine. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development. This application note includes comprehensive experimental procedures, tabulated quantitative data for comparative analysis, and visual representations of the workflow and reaction mechanisms to ensure clarity and reproducibility.

Introduction

The acylation of alcohols is a fundamental transformation in organic chemistry, serving as a crucial step in the synthesis of esters and as a protective strategy for hydroxyl groups. Ethyl 3-hydroxybutanoate is a versatile chiral building block in the synthesis of various natural products and pharmaceuticals.[1] Its secondary alcohol functionality can be readily acylated to yield valuable ester derivatives. This document outlines standardized procedures for the acetylation and benzoylation of ethyl 3-hydroxybutanoate, providing a comparative analysis of different catalytic systems.

The two primary methods detailed are:

-

Acetylation using acetic anhydride: This common method employs acetic anhydride as the acetylating agent and can be effectively catalyzed by bases such as 4-(dimethylamino)pyridine (DMAP) or pyridine. DMAP is a highly efficient nucleophilic catalyst for acylation reactions.[2][3][4]

-

Benzoylation using benzoyl chloride: This protocol utilizes benzoyl chloride for the introduction of a benzoyl group, typically in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct.

Reaction Mechanisms

The acylation of ethyl 3-hydroxybutanoate proceeds through a nucleophilic acyl substitution mechanism. The catalytic role of pyridine and DMAP is crucial for the activation of the acylating agent.

DMAP-Catalyzed Acylation with Acetic Anhydride

4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst compared to pyridine. The reaction mechanism involves the initial reaction of DMAP with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of ethyl 3-hydroxybutanoate. An auxiliary base, such as triethylamine or pyridine, is often used to regenerate the DMAP catalyst.[3][4][5]

Pyridine-Catalyzed Acylation with Benzoyl Chloride

In this reaction, pyridine serves a dual role. It acts as a nucleophilic catalyst, similar to DMAP, by forming an N-benzoylpyridinium intermediate with benzoyl chloride, which is more reactive than benzoyl chloride itself. Secondly, it acts as a base to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.

Experimental Protocols

The following are detailed protocols for the acylation of ethyl 3-hydroxybutanoate.

Protocol 1: Acetylation with Acetic Anhydride Catalyzed by DMAP

This protocol describes the acetylation of ethyl 3-hydroxybutanoate using acetic anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials:

-

Ethyl 3-hydroxybutanoate

-

Acetic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (5-10 mL per mmol of substrate).

-

Add triethylamine or pyridine (1.5 eq).

-

Add acetic anhydride (1.2 eq).

-

Add a catalytic amount of DMAP (0.05 - 0.1 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl 3-acetoxybutanoate.

Protocol 2: Benzoylation with Benzoyl Chloride Catalyzed by Pyridine

This protocol outlines the benzoylation of ethyl 3-hydroxybutanoate using benzoyl chloride with pyridine as both the catalyst and the base.

Materials:

-

Ethyl 3-hydroxybutanoate

-

Benzoyl chloride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve ethyl 3-hydroxybutanoate (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to yield ethyl 3-benzoyloxybutanoate.

Quantitative Data

The following tables summarize typical reaction conditions and outcomes for the acylation of secondary alcohols, including ethyl 3-hydroxybutanoate.

Table 1: Comparison of Catalysts for the Acetylation of Secondary Alcohols

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DMAP (cat.) / Pyridine | Acetic Anhydride | DCM | 25 | 2-4 | >95 | [6] |

| Pyridine | Acetic Anhydride | Neat | 25 | 12-24 | ~90 | General knowledge |

| DMAP (cat.) / Et₃N | Acetic Anhydride | DCM | 25 | 0.5-2 | >98 | [6] |

| ZnCl₂ | Acetic Anhydride | Neat | 25 | 1-3 | 90-95 | [7] |

| Iodine | Acetic Anhydride | Neat | 25 | 0.5-1 | 92-98 | [8] |

Table 2: Benzoylation of Alcohols with Benzoyl Chloride and Pyridine

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| General Secondary Alcohols | Pyridine | 25 | 2-12 | 85-95 | [9][10] |

| o-hydroxyacetophenone | Pyridine | 25 | 0.25 | High | [10] |

Characterization of Ethyl 3-Acetoxybutanoate

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.25 (m, 1H), 4.15 (q, J = 7.1 Hz, 2H), 2.55 (dd, J = 15.5, 7.0 Hz, 1H), 2.45 (dd, J = 15.5, 5.8 Hz, 1H), 2.03 (s, 3H), 1.28 (d, J = 6.3 Hz, 3H), 1.25 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 170.1, 67.8, 60.6, 41.3, 21.2, 19.9, 14.2.

-

IR (film, cm⁻¹): 2980, 1735 (C=O, ester), 1240 (C-O, ester).

Experimental Workflow

The general workflow for the acylation of ethyl 3-hydroxybutanoate is depicted below.

Conclusion

The protocols described in this application note provide reliable and reproducible methods for the acylation of ethyl 3-hydroxybutanoate. The choice of catalyst and acylating agent can be tailored to the specific requirements of the synthesis, with DMAP offering a highly efficient catalytic system for acetylation. These detailed procedures and comparative data serve as a valuable resource for researchers engaged in organic synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Biocatalytic Routes to Chiral Intermediates Using Reductases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral intermediates is a cornerstone of modern pharmaceutical and fine chemical production. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods. Among the array of biocatalysts, reductases, particularly ketoreductases (KREDs), have garnered significant attention for their ability to catalyze the stereoselective reduction of prochiral ketones to chiral alcohols with high enantiomeric excess (ee) and under mild reaction conditions.[1][2][3][4] These chiral alcohols are valuable building blocks for a wide range of active pharmaceutical ingredients (APIs).[5]

These application notes provide an overview of the biocatalytic reduction of ketones using reductases, with a focus on ketoreductases. We present key quantitative data on the performance of various KREDs, detailed experimental protocols for screening and preparative-scale synthesis, and a generalized workflow for the application of these powerful biocatalysts.

Data Presentation: Performance of Ketoreductases in Chiral Alcohol Synthesis

The following tables summarize the performance of various ketoreductases in the asymmetric reduction of different ketone substrates. The data highlights the broad substrate scope, high conversions, and excellent stereoselectivities achievable with these enzymes.

Table 1: Reduction of Aromatic Ketones

| Substrate | Ketoreductase (KRED) | Substrate Loading (g/L) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

| 2-Chloroacetophenone | Engineered KRED | - | >99 | >99 | (S) | [6] |

| 2-Chloro-4′-fluoroacetophenone | Engineered KRED | - | >99 | >99 | (S) | [6] |

| Oxcarbazepine | Engineered Lactobacillus kefir KRED | >100 | >99 | >99 | (S) | [6] |

Table 2: Reduction of Aliphatic Ketones and Ketoesters

| Substrate | Ketoreductase (KRED) | Substrate Loading (g/L) | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Product | Reference |

| Ethyl 4-chloroacetoacetate | Engineered KRED | - | - | - | >99.9 | Ethyl (S)-4-chloro-3-hydroxybutyrate | [6] |

| Methyl 8-chloro-6-oxooctanoate | Engineered KRED | 60 | - | - | 98.0 | (S)-alcohol | [6] |

| tert-Butyl 6-cyano-3-oxohexanoate | Engineered LbCR M8 | 300 | >99 | >99.5 | - | tert-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | [7] |

| Ethyl 3-oxo-2-methylbutanoate | - | - | - | - | - | Ethyl (S)-3-hydroxy-2-methylbutanoate | [8] |

Experimental Protocols

Protocol 1: General Screening of Ketoreductases for Activity and Stereoselectivity

This protocol outlines a general procedure for screening a panel of ketoreductases to identify a suitable biocatalyst for the reduction of a target ketone substrate.

1. Materials:

-

Ketone substrate

-

Ketoreductase (KRED) screening kit (e.g., Codex® KRED Screening Kit)[9]

-

Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Cofactor: NADP⁺ or NAD⁺ (typically 0.5 g/L)[9]

-

Cofactor regeneration system:

-

Substrate-coupled: Isopropanol (IPA), typically 10-50% (v/v)[9]

-

Enzyme-coupled: Glucose and Glucose Dehydrogenase (GDH)

-

-

Microtiter plates (96-well) or reaction vials

-

Incubator shaker

-

Quenching solvent (e.g., ethyl acetate, acetonitrile)

-

Analytical equipment for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)

2. Procedure:

-

Reaction Setup:

-

Prepare a stock solution of the ketone substrate in a suitable solvent (e.g., DMSO, IPA).

-

In each well of a microtiter plate or in separate reaction vials, add the buffer solution.

-

Add the cofactor (NADP⁺ or NAD⁺) to the buffer.

-

Add the components of the chosen cofactor regeneration system (e.g., isopropanol or glucose and GDH).

-

Add the ketone substrate from the stock solution to a final desired concentration (e.g., 5-10 g/L).

-

Initiate the reaction by adding a specific amount of each KRED from the screening kit to the respective wells/vials.

-

-

Incubation:

-

Seal the microtiter plate or vials to prevent evaporation.

-

Incubate the reactions at a controlled temperature (e.g., 30°C) with shaking for a set period (e.g., 24 hours).[9]

-

-

Reaction Quenching and Work-up:

-

After the incubation period, quench the reactions by adding a suitable organic solvent (e.g., 1 mL of ethyl acetate for GC/normal phase HPLC analysis, or 1 mL of acetonitrile for reversed-phase HPLC analysis).[9]

-

Mix thoroughly to extract the product.

-

Centrifuge the samples to separate the organic layer and any precipitated protein.

-

-

Analysis:

-

Analyze the organic extract by GC or HPLC to determine the conversion of the ketone substrate to the alcohol product.

-

Determine the enantiomeric excess (ee) of the chiral alcohol product using a suitable chiral GC or HPLC column and method.

-

Protocol 2: Preparative-Scale Synthesis of a Chiral Alcohol

This protocol describes a general procedure for the larger-scale synthesis of a chiral alcohol using a selected ketoreductase.

1. Materials:

-

Selected Ketoreductase (lyophilized powder or whole cells)

-

Ketone substrate

-

Buffer solution (e.g., 100 mM triethanolamine hydrochloride, pH 7.0)[9]

-

Cofactor: NADP⁺ or NAD⁺

-

Cofactor regeneration system (e.g., isopropanol or glucose/GDH)

-

pH controller or pH-stat with a base solution (e.g., 1-2 M NaOH or KOH)[9]

-

Reaction vessel with temperature and stirring control

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification system (e.g., column chromatography)

2. Procedure:

-

Reaction Setup:

-

In the reaction vessel, dissolve the buffer components in water.

-

Add the cofactor (NADP⁺ or NAD⁺) and the components of the cofactor regeneration system.

-

If the substrate is a solid, it can be added directly. If it is a liquid or has low solubility, it can be dissolved in a minimal amount of a co-solvent (e.g., isopropanol) before addition.

-

Adjust the pH of the reaction mixture to the optimal value for the selected KRED (typically between pH 6 and 8).

-

Add the ketoreductase (as a lyophilized powder or a suspension of whole cells).

-

-

Reaction Monitoring:

-

Maintain the reaction at the optimal temperature (e.g., 30-40°C) with constant stirring.

-

Monitor the pH of the reaction and maintain it at the desired setpoint using the pH controller to add the base solution as needed. The oxidation of the co-substrate in the regeneration system can lead to a drop in pH.

-

Take aliquots from the reaction mixture at regular intervals to monitor the conversion by GC or HPLC.

-

-

Work-up and Purification:

-

Once the reaction has reached the desired conversion, terminate the reaction by, for example, adding a large volume of an extraction solvent.

-

Extract the product into the organic phase. Perform multiple extractions to ensure complete recovery.

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the pure chiral alcohol.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques (e.g., NMR, MS).

-

Determine the final enantiomeric excess of the purified product by chiral GC or HPLC.

-

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a general guideline for determining the enantiomeric excess of a chiral alcohol product. The specific column and mobile phase will need to be optimized for each analyte.

1. Materials:

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

-

HPLC system with a UV or other suitable detector

-

Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

-

Sample of the chiral alcohol product

-

Racemic standard of the alcohol product (if available)

2. Procedure:

-

Method Development (if necessary):

-

If a method is not already established, screen different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers of the alcohol.

-

Inject a solution of the racemic standard to identify the retention times of both enantiomers.

-

-

Sample Preparation:

-

Dissolve a small amount of the reaction product in the mobile phase or a compatible solvent to a suitable concentration for HPLC analysis.

-

Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the chiral HPLC column.

-

Run the analysis using the optimized method.

-

Record the chromatogram, which should show two peaks corresponding to the two enantiomers if both are present.

-

-

Calculation of Enantiomeric Excess (ee):

-

Integrate the peak areas of the two enantiomer peaks. Let the peak area of the major enantiomer be A₁ and the peak area of the minor enantiomer be A₂.

-

Calculate the enantiomeric excess using the following formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100 [10]

-

Visualizations

The following diagrams illustrate the key concepts and workflows in the biocatalytic reduction of ketones.

Caption: General reaction scheme for the KRED-catalyzed reduction of a prochiral ketone to a chiral alcohol, coupled with the cofactor cycle.

Caption: Cofactor regeneration strategies for KRED-catalyzed reductions: substrate-coupled and enzyme-coupled systems.

Caption: A typical experimental workflow for the development of a biocatalytic reduction process using ketoreductases.

References

- 1. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 10. physicsforums.com [physicsforums.com]

Application Notes and Protocols for Large-Scale Production of Chiral Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of industrially relevant methods for the large-scale synthesis of chiral esters, critical intermediates in the pharmaceutical, agrochemical, and flavor and fragrance industries. The following sections detail enzymatic and chemo-catalytic approaches, offering comparative data and step-by-step protocols for key methodologies.

Introduction to Chiral Ester Synthesis

Chiral esters are valuable building blocks in the synthesis of enantiomerically pure compounds. The demand for efficient and scalable methods to produce these molecules has driven the development of various asymmetric synthesis strategies. The primary large-scale methods can be broadly categorized as:

-

Enzymatic Methods: Utilizing enzymes, typically lipases, for kinetic or dynamic kinetic resolution of racemic alcohols or acids.

-

Chemo-catalytic Methods: Employing chiral metal complexes, often with rhodium or ruthenium, for asymmetric hydrogenation of prochiral substrates.

-

Organocatalysis: Using small organic molecules to catalyze enantioselective transformations.

This document focuses on providing practical insights and protocols for the implementation of these technologies on a larger scale.

Enzymatic Production of Chiral Esters: Dynamic Kinetic Resolution (DKR)

Enzymatic dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical 100% conversion of a racemic starting material into a single enantiomer of the product.[1] This is achieved by coupling an enzyme-catalyzed kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[1] Lipases, particularly immobilized preparations like Novozym 435 (lipase B from Candida antarctica), are widely used for the enantioselective acylation of alcohols.[2] The racemization is often achieved using a metal catalyst, such as a ruthenium complex.[3]

Comparative Data for Lipase-Catalyzed DKR of Secondary Alcohols

| Substrate | Racemization Catalyst | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |